molecular formula C₁₃H₁₇ClN₂O B1663820 Tacrine hydrochloride monohydrate CAS No. 206658-92-6

Tacrine hydrochloride monohydrate

Cat. No. B1663820
M. Wt: 252.74 g/mol
InChI Key: PXGRMZYJAOQPNZ-UHFFFAOYSA-N
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Description

Tacrine hydrochloride monohydrate, also known as Cognex, is a reversible acetylcholinesterase inhibitor . It improves the function of nerve cells in the brain by preventing the breakdown of a chemical called acetylcholine . This chemical is important for memory, thinking, and reasoning processes . Tacrine is used to treat mild to moderate dementia caused by Alzheimer’s disease .


Synthesis Analysis

Different structures of free base (FB), two cationic forms (CA), and three hydrochloride forms (HCl) of Tacrine have been evaluated using hybrid B3LYP calculations . The structure of form III HCl is in agreement with the experimental determined by X-ray diffraction .


Molecular Structure Analysis

Tacrine has different structures of free base (FB), two cationic forms (CA), and three hydrochloride forms (HCl) . The structure of form III HCl is in agreement with the experimental determined by X-ray diffraction .


Chemical Reactions Analysis

The structure-activity relationship study of Tacrine and some of its analogues in relation to their inhibitory activities against Alzheimer’s disease has been reported . All of the molecular descriptors were calculated at the M062X/6–311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

Different structures of Tacrine have been evaluated using hybrid B3LYP calculations . Energy values show that the three forms of HCl can exist in both media because these energetic values decrease from 35.15 kJ/mol in gas phase to 5.51 kJ/mol in solution .

Scientific Research Applications

Crystalline Forms and Solid-State Characterization

  • Crystallization and Pseudopolymorphs : Tacrine hydrochloride has been studied for its crystallization properties, resulting in an orthorhombic pseudopolymorph. This form, occurring as a dihydrate, exhibits stacking acridines and continuous chloride-water chains, contributing to our understanding of its structural properties (Jacobs et al., 2016).
  • Physicochemical Characterization : The solid forms of tacrine monohydrochloride obtained by recrystallization have been characterized using various techniques like DSC, TGA/DSC, and FT-IR. This study offers insights into the physicochemical nature of tacrine hydrochloride (Sorrenti et al., 2012).

Binding and Interaction Studies

  • Binding to Acidic Phospholipids : Research has shown that tacrine preferentially binds to acidic phospholipids. This study, using fluorescence polarization and other techniques, provides insights into the interaction of tacrine with cell membrane components, which is crucial for understanding its mechanism of action (Lehtonen et al., 1996).

X-ray Powder Diffraction Analysis

  • Unit Cell Dimensions and Drug Characteristics : Tacrine hydrochloride monohydrate has been investigated through X-ray powder diffraction analysis. This research confirms that the single-crystals are representative of commercial powdered samples, providing valuable information for pharmaceutical formulation and quality control (Bandoli et al., 1991).

Metabolic Studies

  • Metabolic Disposition in Different Species : The metabolic fate of tacrine has been examined in rats, dogs, and humans, revealing significant species differences in the metabolism of tacrine. These insights are critical for understanding its pharmacokinetics and potential side effects (Pool et al., 1997).

Alzheimer's Disease and Cognitive Function

  • Improvement in Spatial Memory in Alzheimer's Disease : Research has demonstrated that tacrine improves spatial cognitive functions and enhances synaptic plasticity in Alzheimer's disease mice models. This contributes to our understanding of tacrine's therapeutic potential in neurodegenerative diseases (Kumari et al., 2020).
  • Clinical Efficacy in Alzheimer's Disease : A study on tacrine's efficacy for Alzheimer's disease showed significant reduction in cognitive decline, highlighting its potential as a therapeutic agent (Davis et al., 1992).

Safety And Hazards

Tacrine can cause side effects that may impair your thinking or reactions . Serious side effects such as confusion, hallucinations, extreme or sudden changes in behavior, seizure (convulsions), pain or burning when you urinate, dark urine, clay-colored stools, or jaundice (yellowing of the skin or eyes) have been reported . Tacrine is most effective when taken between meals on an empty stomach, but you may take it with food if it upsets your stomach .

properties

IUPAC Name

1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGRMZYJAOQPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221711
Record name Tacrine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56424070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Tacrine hydrochloride monohydrate

CAS RN

206658-92-6, 7149-50-0
Record name 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206658-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tacrine hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tacrine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tacrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TACRINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ603P8SBL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Jacobs, M Moris, T De Samber, J Vrijdag… - … Section B: Structural …, 2016 - scripts.iucr.org
Crystallization of tacrine hydrochloride, an acetylcholinesterase inhibitor used during treatment of mild to moderate Alzheimer's disease, from a water:ethanol solution has resulted in an …
Number of citations: 7 scripts.iucr.org
G Bandoli, M Nicolini, A Ongaro - Powder Diffraction, 1991 - cambridge.org
… Tacrine hydrochloride monohydrate, velnacrine maleate and suronacrine maleate have been investigated by means of X-ray powder diffraction. The unit cell dimensions, determined by …
Number of citations: 3 www.cambridge.org
G Bandoli, A Dolmella, S Gatto, M Nicolini - Journal of chemical …, 1994 - Springer
… diffraction) and calculated (via semi-empirical and empirical techniques) properties of tacrine hydrochloride monohydrate (THA'HCI.H20) (1), 7-methoxytacrine hydrochloride …
Number of citations: 17 link.springer.com
AL Svensson, A Nordberg - Neuroreport, 1998 - journals.lww.com
… Tacrine hydrochloride monohydrate was kindly provided from Nobel Medica, Stockholm, Sweden and donepezil was a gift from Tsukuha Research Laboratories, Eisai Co., Ltd., Japan. …
Number of citations: 121 journals.lww.com
T Sundius, SA Brandán - Heliyon, 2023 - cell.com
… spectra for all species of tacrine in aqueous solution using the Gaussian 09 program [31] were compared with the corresponding experimental of tacrine hydrochloride monohydrate in …
Number of citations: 6 www.cell.com
AL Svensson, A Nordberg - Neuroreport, 1996 - journals.lww.com
… Chemicals: Tacrine hydrochloride monohydrate (tetrahydroaminoacridine) were synthesized and kindly provided by Nobel Medica, Stockholm, Sweden. M10 cells were a kind gift from …
Number of citations: 46 journals.lww.com
AL Svensson - Behavioural brain research, 2000 - Elsevier
… Tacrine hydrochloride monohydrate (tetrahydroaminoacridine) was synthesised and kindly provided by Nobel Medica, Stockholm, Sweden. The bitartrate salts of (−)-nicotine, geneticine…
Number of citations: 11 www.sciencedirect.com
E Hellström‐Lindahl, H Moore… - Journal of …, 2000 - Wiley Online Library
… Tacrine hydrochloride monohydrate was kindly provided by Nobel Medica (Stockholm, Sweden), galanthamine was from Shire Pharmaceutical Ltd. (UK), and donepezil was from Eisia (…
Number of citations: 90 onlinelibrary.wiley.com
AL SvenssonCA, A Nordberg - NeuroReport, 1998 - academia.edu
Alzheimer’s disease (AD) is a neurodegenerative disorder characterized by a progressive loss of cognitive function. One of the major neuropathological finding in AD is an abnormal …
Number of citations: 0 www.academia.edu
AL Svensson, X Zhang, A Nordberg - Brain research, 1996 - Elsevier
… Tacrine hydrochloride monohydrate (tetrahydroaminoacridine) and THB013 were synthesized and kindly provided by Nobel Medica, Stockholm, Sweden. Pirenzepine and AF-DX 116 (ll…
Number of citations: 32 www.sciencedirect.com

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